molecular formula C9H6Cl2N4O2 B6634291 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine

2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine

カタログ番号 B6634291
分子量: 273.07 g/mol
InChIキー: ONOSAIYUWHMAAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, commonly known as MNIP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases related to DNA damage and repair. In

作用機序

MNIP works by selectively inhibiting the activity of 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, an enzyme involved in DNA repair. 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine is activated in response to DNA damage and plays a critical role in repairing single-strand breaks. However, excessive activation of 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine can lead to the depletion of cellular energy and ultimately cell death. By inhibiting 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, MNIP can prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MNIP has been shown to have potent anti-tumor activity in preclinical models. In addition, MNIP has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. However, MNIP has also been shown to have some toxic effects, particularly at high doses. Further research is needed to fully understand the biochemical and physiological effects of MNIP.

実験室実験の利点と制限

MNIP has several advantages for laboratory research, including its high selectivity for 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine and its well-established synthesis method. However, MNIP also has some limitations, particularly in terms of its toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers working with MNIP.

将来の方向性

There are several future directions for research on MNIP. One area of interest is the development of MNIP analogs with improved selectivity and efficacy. Another area of interest is the investigation of MNIP in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential applications of MNIP in other diseases related to DNA damage and repair. Overall, MNIP has significant potential for further research and development in the field of cancer and DNA damage and repair.

合成法

MNIP can be synthesized using a multistep process involving the reaction of 2,6-dichloropyridine with 4-nitroimidazole in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with a reducing agent to form MNIP. The synthesis of MNIP has been optimized for high yield and purity, making it a viable option for laboratory research.

科学的研究の応用

MNIP has been extensively studied for its potential applications in cancer treatment. 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. MNIP has been shown to selectively target 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, making it a promising candidate for cancer therapy. In addition, MNIP has also been studied for its potential use in other diseases related to DNA damage and repair, such as neurodegenerative disorders and cardiovascular diseases.

特性

IUPAC Name

2,6-dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-6(9(11)13-7)3-14-4-8(12-5-14)15(16)17/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOSAIYUWHMAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN2C=C(N=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。